molecular formula C22H21NO3S B4396691 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide

4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide

Cat. No.: B4396691
M. Wt: 379.5 g/mol
InChI Key: LAFNXUYFSIYGHT-UHFFFAOYSA-N
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Description

4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide is an organic compound with a complex structure that includes benzylsulfonyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sulfur dioxide and chlorine to form benzylsulfonyl chloride.

    Nucleophilic Substitution: Benzylsulfonyl chloride reacts with a nucleophile, such as an amine, to form the benzylsulfonyl intermediate.

    Amidation: The benzylsulfonyl intermediate reacts with 2-methylphenylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(methylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
  • 4-[(ethylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
  • 4-[(propylsulfonyl)methyl]-N-(2-methylphenyl)benzamide

Uniqueness

4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide is unique due to its specific benzylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzylsulfonylmethyl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-17-7-5-6-10-21(17)23-22(24)20-13-11-19(12-14-20)16-27(25,26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNXUYFSIYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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